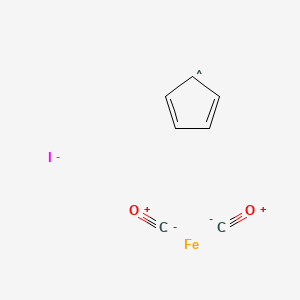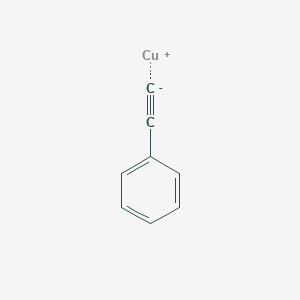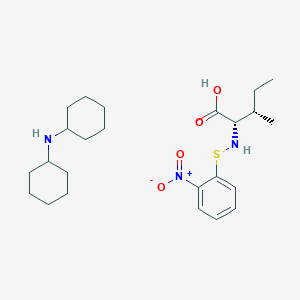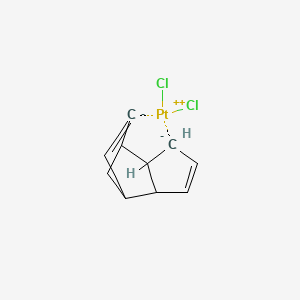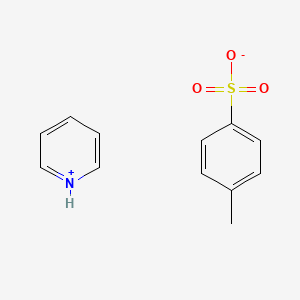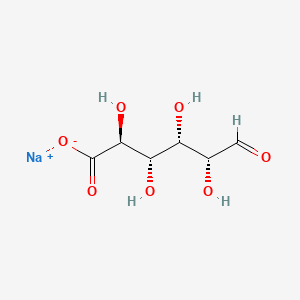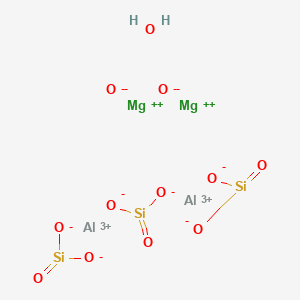
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), also known as Nickel TPP, is a compound with the empirical formula C44H28N4Ni . It is a solid substance with a dye content of ≥95% . The compound is often used as a catalyst .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) consists of a nickel atom at the center of a porphyrin ring, which is surrounded by four phenyl groups . The molecular weight of the compound is 671.41 .Physical And Chemical Properties Analysis
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is a solid substance . It has a maximum absorption wavelength (λmax) of 525 nm . The compound is soluble in toluene .Applications De Recherche Scientifique
Catalyst in Chemical Reactions
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) is used as a catalyst in various chemical reactions . The nickel core of the compound can facilitate a variety of transformations, making it a versatile tool in synthetic chemistry .
Decomposition of Cycloheptatriene Endoperoxides
This compound has been used in the decomposition of substituted cycloheptatriene endoperoxides in the synthesis of unsymmetrically substituted dihydrooxepines . This highlights its potential in facilitating complex organic transformations .
Solar Cell Applications
The roughness of thin films made from 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can enhance light absorption, which can improve solar cell efficiency . This suggests that the compound could play a significant role in the development of more efficient solar energy technologies .
Dye Content
The compound has a high dye content of over 95% . This property could make it useful in various applications that require high-quality dyes, such as textile manufacturing and ink production .
Photonic & Optical Materials
Given its properties, 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can be used in the development of photonic and optical materials . These materials have a wide range of applications, from telecommunications to medical imaging .
Transition Metal Catalysts
As a transition metal complex, this compound can serve as a catalyst in a variety of chemical reactions . Transition metal catalysts are crucial in many industrial processes, including the production of polymers and pharmaceuticals .
Safety and Hazards
The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "pyrrole", "benzaldehyde", "aniline", "nickel acetate tetrahydrate", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-nitro-10,15,20-triphenylporphyrin by reacting 4-nitrobenzaldehyde and pyrrole in refluxing acetic acid with sodium acetate as a catalyst.", "Step 2: Reduction of 5-nitro-10,15,20-triphenylporphyrin to 5-amino-10,15,20-triphenylporphyrin using sodium borohydride in ethanol.", "Step 3: Synthesis of 5,10,15,20-tetraphenylporphyrin by reacting 5-amino-10,15,20-triphenylporphyrin and benzaldehyde in refluxing acetic acid with sodium acetate as a catalyst.", "Step 4: Synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) by reacting 5,10,15,20-tetraphenylporphyrin and nickel acetate tetrahydrate in tetrahydrofuran with sodium acetate as a catalyst.", "Step 5: Purification of the final product by recrystallization from chloroform." ] } | |
Numéro CAS |
14172-92-0 |
Nom du produit |
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) |
Formule moléculaire |
C44H28N4Ni |
Poids moléculaire |
671.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




